molecular formula C11H6Cl4O3 B14281629 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol CAS No. 140650-97-1

2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol

Katalognummer: B14281629
CAS-Nummer: 140650-97-1
Molekulargewicht: 328.0 g/mol
InChI-Schlüssel: ZMCILPMRHWYAJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is a chlorinated phenol derivative with a furan ring attached via a methoxy group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The chlorination process can be achieved through electrophilic halogenation using chlorine gas in the presence of a catalyst . The furan ring is then introduced via a nucleophilic substitution reaction, where a furan-2-ylmethoxy group is attached to the chlorinated phenol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial agent due to its chlorinated structure.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol involves its interaction with cellular components. The chlorinated phenol structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit certain enzymes and metabolic pathways, contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4,5-Tetrachlorophenol
  • 2,3,4,6-Tetrachlorophenol
  • 2,3,5,6-Tetrachlorophenol

Uniqueness

2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other tetrachlorophenols.

Eigenschaften

CAS-Nummer

140650-97-1

Molekularformel

C11H6Cl4O3

Molekulargewicht

328.0 g/mol

IUPAC-Name

2,3,5,6-tetrachloro-4-(furan-2-ylmethoxy)phenol

InChI

InChI=1S/C11H6Cl4O3/c12-6-8(14)11(9(15)7(13)10(6)16)18-4-5-2-1-3-17-5/h1-3,16H,4H2

InChI-Schlüssel

ZMCILPMRHWYAJB-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.